molecular formula C12H12Cl2O3 B11849543 2,4-Dichloro-3-methyl-beta-oxobenzenepropanoic acid ethyl ester

2,4-Dichloro-3-methyl-beta-oxobenzenepropanoic acid ethyl ester

Cat. No.: B11849543
M. Wt: 275.12 g/mol
InChI Key: HEJVBDQUBYSFKG-UHFFFAOYSA-N
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Description

2,4-Dichloro-3-methyl-beta-oxobenzenepropanoic acid ethyl ester is a chemical compound with the molecular formula C12H12Cl2O3. It is a derivative of benzenepropanoic acid and is characterized by the presence of two chlorine atoms, a methyl group, and an ethyl ester functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-3-methyl-beta-oxobenzenepropanoic acid ethyl ester typically involves the esterification of 2,4-Dichloro-3-methyl-beta-oxobenzenepropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ethyl ester derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-3-methyl-beta-oxobenzenepropanoic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace chlorine atoms under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2,4-Dichloro-3-methyl-beta-oxobenzenepropanoic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-3-methyl-beta-oxobenzenepropanoic acid ethyl ester involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The exact molecular targets and pathways involved can vary based on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid: A herbicide with similar structural features but different functional groups.

    3,5-Dichloro-2-methylbenzoic acid: Another chlorinated benzoic acid derivative with different substitution patterns.

Uniqueness

2,4-Dichloro-3-methyl-beta-oxobenzenepropanoic acid ethyl ester is unique due to its combination of chlorine atoms, methyl group, and ethyl ester functional group. This combination imparts specific reactivity and properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C12H12Cl2O3

Molecular Weight

275.12 g/mol

IUPAC Name

ethyl 3-(2,4-dichloro-3-methylphenyl)-3-oxopropanoate

InChI

InChI=1S/C12H12Cl2O3/c1-3-17-11(16)6-10(15)8-4-5-9(13)7(2)12(8)14/h4-5H,3,6H2,1-2H3

InChI Key

HEJVBDQUBYSFKG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)C1=C(C(=C(C=C1)Cl)C)Cl

Origin of Product

United States

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